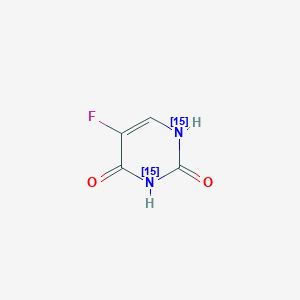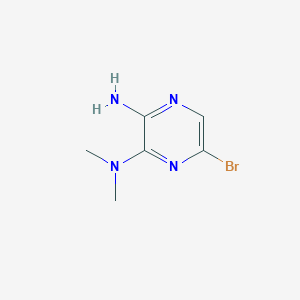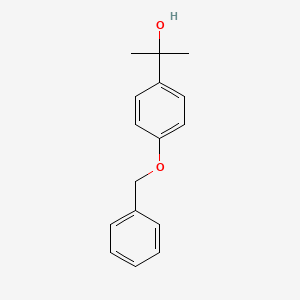
5-氟尿嘧啶-15N2
描述
5-Fluorouracil-15N2 is a stable isotope-labeled compound of 5-fluorouracil, a pyrimidine analog used primarily as an anti-cancer agent. This compound is labeled with two nitrogen-15 isotopes, making it useful in various research applications, particularly in the fields of pharmacokinetics and pharmacodynamics. 5-Fluorouracil itself is known for its ability to interfere with the synthesis of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), thereby inhibiting cell proliferation .
科学研究应用
5-Fluorouracil-15N2 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving the metabolism and degradation of fluorinated pyrimidines.
Biology: Employed in research on DNA and RNA synthesis and the effects of fluorinated compounds on cellular processes.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the distribution, metabolism, and excretion of 5-fluorouracil in the body.
Industry: Applied in the development of new anti-cancer drugs and in quality control processes for pharmaceutical products
作用机制
Target of Action
5-Fluorouracil-15N2, also known as 5-FU, is a pyrimidine analog that primarily targets thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid . By inhibiting TS, 5-FU interferes with DNA synthesis and disrupts cell proliferation .
Mode of Action
The main mechanism of action of 5-FU involves the formation of a covalently bound ternary complex . This complex is formed by the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to TS . This binding inhibits the function of TS, thereby disrupting DNA synthesis .
Biochemical Pathways
5-FU affects pyrimidine synthesis by inhibiting TS, which results in the depletion of intracellular dTTP pools . This disruption of pyrimidine synthesis leads to the misincorporation of fluoronucleotides into RNA and DNA, further inhibiting their normal function . The affected pathways and their downstream effects include cell apoptosis, autophagy, and epithelial–mesenchymal transition .
Pharmacokinetics
The pharmacokinetics of 5-FU is characterized by its poor and erratic bioavailability after oral administration . It has a short biological half-life and an obvious peak-valley phenomenon, leading to the frequent requirement for administration . The variability in steady-state plasma concentrations of 5-FU during protracted venous infusion (PVI) is considerably less than previously reported .
Result of Action
The molecular and cellular effects of 5-FU’s action are primarily cytotoxic. It induces apoptosis, or programmed cell death, in cancer cells . Clinically, 5-FU is used in the treatment of various types of cancers, including colorectal and breast cancers, and cancers of the aerodigestive tract . Its use has led to improved overall and disease-free survival of patients with resected stage III colorectal cancer .
Action Environment
The action, efficacy, and stability of 5-FU can be influenced by various environmental factors. It’s important to note that the effectiveness of 5-FU can be affected by the development of drug resistance, which remains a significant limitation to its clinical use .
生化分析
Biochemical Properties
5-Fluorouracil-15N2 plays a crucial role in biochemical reactions, particularly in the inhibition of thymidylate synthase, an enzyme essential for DNA synthesis. By inhibiting thymidylate synthase, 5-Fluorouracil-15N2 disrupts the production of thymidine monophosphate, leading to a depletion of thymidine triphosphate (dTTP) and subsequent DNA damage . Additionally, 5-Fluorouracil-15N2 can be incorporated into RNA, interfering with RNA processing and function . The compound interacts with various biomolecules, including ribonucleotide reductase and dihydropyrimidine dehydrogenase, affecting nucleotide metabolism and drug catabolism .
Cellular Effects
5-Fluorouracil-15N2 exerts significant effects on various cell types and cellular processes. It induces apoptosis in cancer cells by incorporating into RNA and DNA, leading to the disruption of essential cellular functions . The compound also affects cell signaling pathways, such as the p53 pathway, which is involved in cell cycle regulation and apoptosis . Furthermore, 5-Fluorouracil-15N2 influences gene expression by inhibiting the synthesis of thymidylate synthase and other key enzymes . In endothelial cells and cardiomyocytes, 5-Fluorouracil-15N2 induces autophagy and reactive oxygen species (ROS) production, contributing to its cytotoxic effects .
Molecular Mechanism
The molecular mechanism of 5-Fluorouracil-15N2 involves several key interactions and processes. The compound inhibits thymidylate synthase by forming a stable complex with the enzyme and its cofactor, 5,10-methylenetetrahydrofolate . This inhibition leads to the depletion of dTTP and the accumulation of deoxyuridine monophosphate (dUMP), causing DNA damage and cell death . Additionally, 5-Fluorouracil-15N2 is incorporated into RNA, disrupting RNA processing and function . The compound also affects the activity of ribonucleotide reductase, further impacting nucleotide metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluorouracil-15N2 change over time due to its stability and degradation. The compound has a relatively short biological half-life, leading to rapid degradation and the need for frequent administration . Studies have shown that the pharmacokinetic properties of 5-Fluorouracil-15N2 can be modulated through cocrystallization techniques, which alter its solubility and dissolution rates . Long-term effects of 5-Fluorouracil-15N2 on cellular function include sustained DNA damage, apoptosis, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Fluorouracil-15N2 vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth with minimal toxicity . At high doses, 5-Fluorouracil-15N2 can cause severe toxic effects, including myelosuppression, gastrointestinal toxicity, and reproductive toxicity . Studies have shown that the toxicity of 5-Fluorouracil-15N2 is dose-dependent and can be mitigated by adjusting the dosage and administration schedule .
Metabolic Pathways
5-Fluorouracil-15N2 is involved in several metabolic pathways, primarily related to nucleotide metabolism. The compound is metabolized by dihydropyrimidine dehydrogenase into inactive metabolites, which are further processed by other enzymes . Additionally, 5-Fluorouracil-15N2 is converted into active metabolites, such as 5-fluoro-2’-deoxyuridine monophosphate (FdUMP), which inhibit thymidylate synthase . The compound also affects the levels of various metabolites, including dTTP and dUMP, impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Fluorouracil-15N2 is transported and distributed through various mechanisms. The compound enters cells via facilitated transport, active transport, passive diffusion, and endocytosis . Once inside the cell, 5-Fluorouracil-15N2 is distributed to different cellular compartments, including the nucleus and cytoplasm . The compound interacts with transporters and binding proteins, affecting its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of 5-Fluorouracil-15N2 plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it exerts its effects on DNA synthesis and RNA processing . Additionally, 5-Fluorouracil-15N2 can be found in the cytoplasm, where it interacts with ribonucleotide reductase and other enzymes involved in nucleotide metabolism . The localization of 5-Fluorouracil-15N2 is influenced by targeting signals and post-translational modifications, which direct the compound to specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorouracil-15N2 typically involves the incorporation of nitrogen-15 isotopes into the pyrimidine ring of 5-fluorouracil. One common method involves the reaction of fluorinated pyrimidine precursors with nitrogen-15 labeled ammonia or amines under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the incorporation of the isotopes .
Industrial Production Methods
Industrial production of 5-Fluorouracil-15N2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity nitrogen-15 labeled reagents and advanced purification techniques to ensure the final product’s quality and isotopic purity. The production process is designed to be efficient and cost-effective, meeting the demands of pharmaceutical and research industries .
化学反应分析
Types of Reactions
5-Fluorouracil-15N2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into its oxidized form, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert 5-Fluorouracil-15N2 into its reduced forms using reducing agents like sodium borohydride.
Substitution: This involves the replacement of the fluorine atom with other substituents, typically using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of 5-Fluorouracil-15N2.
Reduction: Reduced forms of the compound.
Substitution: Various substituted pyrimidine derivatives.
相似化合物的比较
Similar Compounds
5-Fluorouracil: The non-labeled version of the compound, widely used in cancer treatment.
5-Fluorouracil-13C,15N2: Another stable isotope-labeled variant, incorporating carbon-13 and nitrogen-15 isotopes.
Capecitabine: An oral prodrug of 5-fluorouracil, used in chemotherapy
Uniqueness
5-Fluorouracil-15N2 is unique due to its dual nitrogen-15 labeling, which makes it particularly useful in detailed mechanistic studies and in tracing metabolic pathways. This isotopic labeling provides enhanced sensitivity and specificity in analytical techniques like mass spectrometry, making it a valuable tool in both research and clinical settings .
属性
IUPAC Name |
5-fluoro-(1,3-15N2)1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHASVSINZRGABV-AKZCFXPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)[15NH]C(=O)[15NH]1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584013 | |
| Record name | 5-Fluoro(~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68941-95-7 | |
| Record name | 5-Fluoro(~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluorouracil-15N2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















